molecular formula C15H17F4N5 B7056298 4-ethyl-5-fluoro-6-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]pyrimidine

4-ethyl-5-fluoro-6-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]pyrimidine

Cat. No.: B7056298
M. Wt: 343.32 g/mol
InChI Key: UXBORXJOHYWEFV-UHFFFAOYSA-N
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Description

  • Halogenation, specifically fluorination, can be carried out using reagents such as Selectfluor under controlled conditions to introduce the fluorine atom at the desired position.

  • Attachment of Piperidine and Imidazole Rings:

    • The piperidine and imidazole rings are introduced via nucleophilic substitution reactions, often involving pre-functionalized precursors that react with the intermediate pyrimidine compound.

  • Industrial Production Methods: For large-scale production, optimizations such as the use of continuous flow reactors, catalytic systems, and process intensification techniques may be employed to improve yields, reduce reaction times, and enhance safety profiles.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-5-fluoro-6-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]pyrimidine typically involves multiple steps:

    • Formation of the Pyrimidine Core:

      • The pyrimidine ring can be constructed through Biginelli reactions or via condensation of suitable aldehydes, ketoesters, and urea.

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions to form various oxygenated derivatives, potentially altering its electronic properties and reactivity.

    • Reduction:

      • Reduction of specific functional groups can lead to the generation of different analogs with varying degrees of saturation.

    • Substitution:

      • Nucleophilic substitution reactions can be employed to modify the substituents on the pyrimidine ring, allowing for the creation of diverse derivatives.

    Common Reagents and Conditions:

    • Oxidation Reagents:

      • Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    • Reduction Reagents:

      • Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    • Substitution Reagents:

      • Sodium hydride (NaH), potassium tert-butoxide (KOt-Bu)

    Major Products: The major products formed from these reactions depend on the conditions and specific reagents used, often resulting in a wide array of fluorinated, ethylated, and imidazole-containing derivatives.

    Scientific Research Applications

    The unique structure of 4-ethyl-5-fluoro-6-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]pyrimidine lends itself to numerous scientific research applications:

    • Chemistry:

      • As a precursor in the synthesis of more complex heterocyclic compounds.

      • As a catalyst or ligand in various organic reactions due to its robust structure and electronic properties.

    • Biology:

      • Potential as a biomolecular probe in studying enzyme interactions and receptor binding due to its functional groups.

    • Medicine:

      • Investigation as a lead compound in drug development targeting specific pathways, possibly in anti-cancer or anti-viral research.

    • Industry:

      • Utilized in materials science for the development of new polymers and advanced materials due to its stability and unique electronic properties.

    Mechanism of Action

    The compound exerts its effects through interactions at the molecular level. Its mechanism of action often involves:

    • Molecular Targets:

      • Binding to specific enzymes or receptors, modulating their activity and influencing biological pathways.

    • Pathways Involved:

      • It may inhibit or activate signal transduction pathways, alter gene expression, or impact metabolic routes.

    Comparison with Similar Compounds

    • 4-ethyl-5-fluoro-6-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyrimidine], 4-ethyl-5-chloro-6-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]pyrimidine, and 4-ethyl-5-fluoro-6-[4-[5-(methyl)-1H-imidazol-2-yl]piperidin-1-yl]pyrimidine share similarities in their core structures but differ in substituent modifications.

  • Uniqueness:

    • Its specific combination of fluorine, trifluoromethyl, and imidazole substitutions endows it with distinctive properties that may result in unique reactivity patterns and biological activities compared to its analogs.

  • Properties

    IUPAC Name

    4-ethyl-5-fluoro-6-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]pyrimidine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H17F4N5/c1-2-10-12(16)14(22-8-21-10)24-5-3-9(4-6-24)13-20-7-11(23-13)15(17,18)19/h7-9H,2-6H2,1H3,(H,20,23)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UXBORXJOHYWEFV-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC1=C(C(=NC=N1)N2CCC(CC2)C3=NC=C(N3)C(F)(F)F)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H17F4N5
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    343.32 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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